Product packaging for Styrene, alpha-chloro-p-nitro-(Cat. No.:CAS No. 10140-97-3)

Styrene, alpha-chloro-p-nitro-

Cat. No.: B162519
CAS No.: 10140-97-3
M. Wt: 183.59 g/mol
InChI Key: XTDAYGDHDWTKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Styrene, alpha-chloro-p-nitro- is a specialized styrene monomer featuring both a nitro group and a chloro substituent on its aromatic ring. Its primary research value lies in the study of free radical polymerization, where the position of the electron-withdrawing nitro group has been demonstrated to markedly influence the monomer's reactivity and the global kinetics of the reaction . This compound serves as a key synthetic intermediate in organic chemistry, belonging to a class of nitro-containing synthetic equivalents (NSEs) used to construct more complex molecules . The nitro group can be selectively transformed into other functional groups, such as an amine, which is a pivotal intermediate in the synthesis of dyes, pharmaceuticals, and agricultural chemicals . This chemoselective transformation is a critical step in the synthesis of several pharmaceuticals, including the HIV protease inhibitor Darunavir . Researchers utilize this compound to develop enhanced, environmentally friendly catalytic methods, such as transfer hydrogenation using polymer-supported iron complexes, which offer advantages in terms of recyclability and simplified reaction work-up . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO2 B162519 Styrene, alpha-chloro-p-nitro- CAS No. 10140-97-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10140-97-3

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

1-(1-chloroethenyl)-4-nitrobenzene

InChI

InChI=1S/C8H6ClNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-5H,1H2

InChI Key

XTDAYGDHDWTKHX-UHFFFAOYSA-N

SMILES

C=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

C=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl

Other CAS No.

10140-97-3

Synonyms

α-Chloro-p-nitrostyrene

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Styrene (B11656), alpha-chloro-p-nitro-

The synthesis of Styrene, alpha-chloro-p-nitro- (α-chloro-p-nitrostyrene) can be approached through several strategic routes, primarily involving the sequential or simultaneous introduction of the chloro and nitro functionalities onto the styrene framework.

Nitration of Alpha-Chlorostyrene

A direct synthetic route to α-chloro-p-nitrostyrene involves the electrophilic nitration of α-chlorostyrene. This reaction places a nitro group onto the aromatic ring. Due to the ortho-, para-directing effect of the vinyl group and the chloro-substituent on the vinyl carbon, the nitration is expected to yield a mixture of isomers, with the p-nitro product being a significant component. The reaction typically employs standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. While this method is theoretically straightforward, controlling the regioselectivity to favor the para-isomer and preventing polymerization of the styrene derivative under acidic conditions are key challenges. The electrophilic substitution on a related compound, 3-chlorostyrene, can be achieved using nitric acid for nitration.

Alternative Approaches for Introducing Chloro and Nitro Moieties

Given the potential challenges of direct nitration, alternative multi-step strategies are often considered for the synthesis of specifically substituted styrenes.

An alternative pathway involves the nitration of a pre-existing substituted styrene. For instance, the nitration of various styrene derivatives can be achieved using specific catalytic systems. Research has shown that styrene and its derivatives, such as p-chlorostyrene, can be nitrated. google.com A method utilizing tetraarylporphyrin iron chloride as a catalyst in the presence of an ammonium (B1175870) salt and an oxidant has been reported for the nitration of olefins. google.com This approach highlights the use of advanced catalytic methods to achieve nitration under potentially milder conditions than traditional mixed-acid nitration.

The table below summarizes findings from a study on the nitration of various styrene derivatives, which could be conceptually applied to the synthesis of nitro-styrenes.

SubstrateCatalyst SystemSolventOutcome
StyreneTetraarylporphyrin iron chloride / NH₄I / TBHPAcetonitrile (B52724)/EthanolSynthesis of (E)-β-nitrostyrene
p-ChlorostyreneTetraarylporphyrin iron chloride / NH₄I / TBHPAcetonitrile/EthanolSynthesis of corresponding (E)-β-nitrostyrene derivative
m-BromostyreneTetraarylporphyrin iron chloride / NH₄I / TBHPAcetonitrile/EthanolSynthesis of corresponding (E)-β-nitrostyrene derivative
This data is illustrative of nitration strategies for substituted styrenes. google.com

Dehydrohalogenation is a fundamental elimination reaction used to synthesize alkenes by removing a hydrogen halide from a substrate. wikipedia.orgdoubtnut.com This strategy can be employed to construct the vinyl group of α-chloro-p-nitrostyrene. The process would typically start with a di-halogenated ethylbenzene (B125841) precursor, such as 1-(1,2-dichloroethyl)-4-nitrobenzene.

The reaction is a β-elimination, where a base abstracts a proton from the β-carbon, leading to the expulsion of the halide from the α-carbon and the formation of a double bond. doubtnut.com The choice of base and solvent is critical to the success of the reaction, with strong bases like potassium hydroxide (B78521) in an alcoholic solvent being common. wikipedia.org The rate of this reaction is influenced by the nature of the halogen (I > Br > Cl) and the structure of the alkyl halide (tertiary > secondary > primary). doubtnut.com

A plausible synthetic sequence is outlined below:

Nitration: Benzene (B151609) is nitrated to nitrobenzene (B124822).

Friedel-Crafts Acylation: Nitrobenzene is acylated with acetyl chloride to form p-nitroacetophenone.

Reduction: The ketone is reduced to the corresponding alcohol, 1-(p-nitrophenyl)ethanol.

Halogenation: The alcohol is converted to a dihalide, for example, 1-(1,2-dichloroethyl)-4-nitrobenzene, using a reagent like phosphorus pentachloride.

Dehydrohalogenation: Selective elimination of one molecule of HCl yields the final product, α-chloro-p-nitrostyrene.

Nitration Strategies for Substituted Styrenes

Phase Transfer Catalysis in Styrene Functionalization

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). sphinxsai.com This methodology is highly applicable to the synthesis and functionalization of styrenes, offering advantages such as mild reaction conditions, faster reaction rates, high product selectivity, and the use of inexpensive bases like aqueous sodium hydroxide. ias.ac.in

In the context of synthesizing α-chloro-p-nitrostyrene, PTC could be particularly useful in the dehydrohalogenation step. A phase-transfer catalyst, typically a quaternary ammonium salt like tetra-butyl ammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA), facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase containing the halogenated substrate. sphinxsai.comias.ac.in This allows the elimination reaction to proceed efficiently at the interface or in the organic phase.

Studies on dichlorocarbene (B158193) addition to styrene using PTC demonstrate the effectiveness of this method for reactions involving styrene derivatives in two-phase systems. ias.ac.inijcmas.com Similarly, the epoxidation of styrene to styrene oxide has been successfully achieved using PTC with hydrogen peroxide as the oxidant, highlighting the versatility of this technique for modifying the styrene double bond. sphinxsai.comresearchgate.netacs.org

Chemical Reactivity and Reaction Mechanisms of Styrene, alpha-chloro-p-nitro-

The chemical reactivity of α-chloro-p-nitrostyrene is dictated by the interplay of its three key functional components: the electron-withdrawing nitro group, the aromatic ring, and the activated chloro-substituted vinyl group.

The presence of the strongly deactivating nitro group at the para-position significantly influences the electronic properties of the molecule. It renders the double bond highly electron-deficient, making it susceptible to nucleophilic attack (a Michael-type addition). This is a common reaction pathway for β-nitrostyrenes, where nucleophiles add to the β-carbon. researchgate.netmdpi.com In the case of α-chloro-p-nitrostyrene, nucleophilic attack could potentially occur at the β-carbon, followed by elimination of the chloride ion, or direct nucleophilic substitution of the α-chloro group.

The reactivity of related nitrostyrenes provides insight into potential transformations:

Reduction: The nitro group and the double bond can be reduced. The reduction of halogenated β-nitrostyrenes to the corresponding phenethylamines has been achieved using various reducing agents. thieme-connect.comresearchgate.net For instance, systems like Zn/HCl or NaBH₄/CuCl₂ can selectively reduce the nitroalkene moiety. thieme-connect.combeilstein-journals.orgnih.gov Care must be taken as some reducing agents, like LiAlH₄ or catalytic hydrogenation with palladium, can lead to dehalogenation. researchgate.net

Nucleophilic Addition: As mentioned, the electron-deficient double bond is a prime target for nucleophiles. The reaction of trans-4-chloro-β-nitrostyrene with indoles, catalyzed by chiral metal complexes, proceeds through the formation of aci-nitro intermediates following nucleophilic attack. csic.es

Alkylation: Related compounds like p-nitrostyrene oxide have been shown to be potent alkylating agents, reacting with nucleophiles via an S_N2 mechanism. rsc.org This suggests that α-chloro-p-nitrostyrene could also exhibit alkylating properties, with the chlorine atom acting as a leaving group.

Polymerization: Like other styrene derivatives, α-chloro-p-nitrostyrene has the potential to act as a monomer in polymerization reactions, although the bulky and electron-withdrawing substituents might influence the polymerization characteristics.

The reaction mechanism for nucleophilic additions to nitrostyrenes often involves the formation of a stabilized carbanion or a nitronate intermediate. For α-chloro-p-nitrostyrene, a plausible mechanism for reaction with a nucleophile (Nu⁻) could involve initial attack at the β-position, followed by rearrangement and elimination, or direct vinylic substitution.

Electrophilic and Nucleophilic Additions to the Vinyl Group

The vinyl group in substituted styrenes is a primary site for various addition reactions. The electronic nature of the substituents on the aromatic ring and the alpha-carbon significantly influences the reactivity and mechanism of these transformations.

Mechanistic Investigations of Halogenation Reactions (e.g., Bromination of Substituted Styrenes)

The bromination of substituted styrenes in acetic acid has been a subject of detailed mechanistic studies. The reaction is understood to proceed through an electrophilic addition mechanism. The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a nucleophile. cdnsciencepub.com For styrenes with electron-withdrawing substituents, such as the nitro group, the reaction kinetics can be complex, often showing both second-order and third-order dependence on the bromine concentration. cdnsciencepub.com

The rate expression for the bromination of several substituted styrenes, including 3-nitro- and 4-nitrostyrenes, in anhydrous acetic acid at 25.3 °C follows the equation: v = k₂[styrene][Br₂] + k₃[styrene][Br₂]² cdnsciencepub.com

The second-order term is believed to represent the classical electrophilic addition via a bromonium ion, while the third-order term may involve a pre-equilibrium formation of a bromine-olefin complex. cdnsciencepub.com The structure of the intermediate is thought to be a highly unsymmetrical bromonium ion. cdnsciencepub.com In the presence of other nucleophiles, such as acetate (B1210297) or nitrate (B79036), the reaction yields a mixture of the α,β-dibromide and the corresponding α-acetoxy-β-bromide or α-nitrato-β-bromide. cdnsciencepub.com

A plausible mechanism for the bromination of styrenes involves the initial attack of the double bond on a bromine molecule to form a bromonium ion intermediate. This intermediate can then be attacked by a bromide ion to yield the dibromo adduct. The presence of electron-withdrawing groups, like the p-nitro group in the target molecule, deactivates the vinyl group towards electrophilic attack, thus slowing down the reaction rate compared to unsubstituted styrene. The α-chloro substituent would further contribute to this deactivation through its inductive electron-withdrawing effect.

In some cases, particularly with N-bromosuccinimide (NBS) as the bromine source, a radical mechanism can be operative, leading to the formation of α-bromostyrenes. This pathway involves the initial generation of a bromine radical, which adds to the styrene to form a radical intermediate. sci-hub.se

Kinetics of Addition Reactions and Substituent Effects (Hammett Analysis)

The kinetics of the bromination of substituted styrenes have been extensively studied to understand the influence of substituents on the reaction rate. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects. wikipedia.org

For the second-order bromination of a series of meta- and para-substituted styrenes in acetic acid, a good linear free-energy relationship is observed. A reaction constant (ρ) of -2.24 was determined at 25.3 °C. cdnsciencepub.com This large negative value indicates that the reaction is highly sensitive to substituent effects and that there is a significant buildup of positive charge in the transition state, which is consistent with the formation of a carbocation-like intermediate, such as an unsymmetrical bromonium ion. cdnsciencepub.com Electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.

For Styrene, alpha-chloro-p-nitro-, both the p-nitro group and the α-chloro group are electron-withdrawing. The p-nitro group has a large positive σ value, which would significantly decrease the rate of electrophilic addition. The α-chloro group would also contribute to the deactivation of the double bond.

Table 1: Second-Order Rate Constants and Hammett Analysis for the Bromination of Substituted Styrenes in Acetic Acid at 25.3 °C cdnsciencepub.com

Substituent σ k₂ (M⁻¹s⁻¹)
3-Fluoro +0.34 0.45
3-Chloro +0.37 0.28
3-Bromo +0.39 0.25
3,4-Dichloro +0.60 0.058
3-Nitro +0.71 0.015
4-Nitro +0.78 0.006

The hydroboration of substituted styrenes also exhibits substituent effects. For p-chlorostyrene, the presence of the electron-withdrawing chloro group increases the amount of boron addition at the α-carbon to 35%, compared to 20% for unsubstituted styrene. redalyc.org Conversely, an electron-donating group like p-methoxy decreases this to 9%. redalyc.org This suggests that for Styrene, alpha-chloro-p-nitro-, the powerful electron-withdrawing nature of the nitro group would strongly favor the addition of boron to the α-carbon.

Reactions Involving the Nitro Group

The aromatic nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

Reduction Pathways of Aromatic Nitro Functions

The reduction of aromatic nitro compounds can proceed through several pathways depending on the reducing agent and reaction conditions. numberanalytics.com The complete reduction of a nitro group to an amine is a six-electron process. nih.gov

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium, platinum, or nickel on a solid support (e.g., Pd/C) with hydrogen gas is a widely used method. masterorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for this transformation. masterorganicchemistry.com

Hydride Reductants: While lithium aluminum hydride (LiAlH₄) can reduce aromatic nitro groups, it may lead to side products like azobenzenes. masterorganicchemistry.com Sodium bis(2-methoxyethoxy)aluminum dihydride ('Redal') has been used to reduce β-nitrostyrenes to the corresponding phenethylamines in good yields. rsc.org A combination of sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride has also been shown to be effective for the one-pot reduction of β-nitrostyrenes. beilstein-journals.org

For β-nitrostyrene derivatives, the reduction typically involves both the nitro group and the carbon-carbon double bond to yield the corresponding phenethylamine. beilstein-journals.orgchemrxiv.org

Mechanistic Studies of Nitro Group Transformations

The reduction of an aromatic nitro group to an amine proceeds through a series of intermediates. Two main mechanisms are generally considered: a radical mechanism and a two-electron reduction pathway. nih.gov

In the two-electron reduction pathway , the nitro group is successively reduced to a nitroso (-N=O) group, then to a hydroxylamine (B1172632) (-NHOH) group, and finally to the amine (-NH₂). numberanalytics.comnih.gov The reduction of the nitroso intermediate to the hydroxylamine is typically much faster than the initial reduction of the nitro group. nih.gov

The radical mechanism involves the sequential one-electron additions to form a nitro anion radical, followed by the nitroso compound, a hydronitroxide radical, the hydroxylamine derivative, and finally the amine. nih.gov

The specific pathway can be influenced by the reaction conditions. For instance, electrochemical reduction of nitrobenzene in an alkaline medium can lead to the direct formation of aniline (B41778) via a six-electron transfer. orientjchem.org The hydroxylamine intermediate is of particular interest as it can sometimes be isolated or participate in side reactions. nih.gov In some catalytic systems, it has been proposed that the final amine is formed through the disproportionation of the hydroxylamine intermediate rather than its direct hydrogenation. rsc.org

Reactions Involving the Chloro Substituent

The α-chloro substituent on the styrene backbone introduces another site of reactivity. While direct studies on Styrene, alpha-chloro-p-nitro- are limited, the reactivity of similar α-halostyrenes can provide insights. The chloro group, being a good leaving group, can potentially undergo nucleophilic substitution or elimination reactions.

In the context of photocatalytic reactions, α-chloroamides have been used in the hydroalkylation of olefins. nih.gov This suggests that the C-Cl bond can be activated under specific conditions to generate radical intermediates. For instance, single-electron reduction of an alkyl halide by a flavin hydroquinone (B1673460) can generate a radical that then reacts with an alkene. nih.gov

Furthermore, in a photocatalytic hydroaminoalkylation of styrenes, it was observed that for a doubly halogenated styrene (3-bromo-4-chlorostyrene), a debromination side-product was formed. This was attributed to the competitive attack of an electron-rich α-amino radical intermediate on the C-Br bond. acs.org This suggests that the C-Cl bond in Styrene, alpha-chloro-p-nitro- could potentially be susceptible to attack by radical species.

The synthesis of γ-lactones has been achieved through the cobalt-catalyzed annulation of styrenes with α-bromoacetic acids. scispace.com This type of reaction highlights the utility of α-halo compounds in carbon-carbon bond-forming reactions.

Specific Reactions with Aromatic Amines (e.g., on 4-Nitro-2-chloronitrostyrene)

The reaction of 4-nitro-2-chloronitrostyrene with aromatic amines has been a subject of study, revealing insights into the reactivity of substituted nitrostyrenes. acs.orgacs.org When 4-nitro-2-chloronitrostyrene is treated with primary aromatic amines, a reaction ensues that provides information about the electronic effects of the substituents on the styrene core. acs.org

Aromatic amines, which are generally less basic than aliphatic amines, react with nitrous acid at low temperatures to form diazonium salts. sundarbanmahavidyalaya.in These salts are important intermediates in the synthesis of various aromatic compounds. The reaction of aromatic amines with acid chlorides, anhydrides, and esters through nucleophilic substitution leads to the formation of amides, a process known as acylation. sundarbanmahavidyalaya.in

In the context of substituted styrenes, the presence of electron-withdrawing groups like the nitro group and chlorine atom in 4-nitro-2-chloronitrostyrene influences its reactivity towards nucleophiles such as aromatic amines. The specific outcomes and mechanisms of these reactions are of interest in understanding the chemical transformations of such highly functionalized molecules. acs.orgacs.org One-pot synthetic methods have been developed for α-alkyl styrene derivatives, which tolerate various nucleophiles, including anilines. acs.orgresearchgate.net For instance, the reaction with 4-chloroaniline (B138754) has been shown to proceed, which can be challenging with some palladium-catalyzed methods. acs.org

Further research into the reactions of halogen and nitro ring-substituted phenylcyanoacrylates with styrene has also been conducted, providing a basis for understanding the copolymerization behavior of these functionalized monomers. scispace.com The synthesis of these monomers is often achieved through Knoevenagel condensation of the corresponding benzaldehydes with cyanoacetates. scispace.com

Catalyzed Reactions and Intermediates

The asymmetric cyclopropanation of styrenes using diazo compounds catalyzed by transition metal complexes is a powerful method for synthesizing optically active cyclopropanes. A notable example is the use of a p-nitro-Ru(II)-diphenyl-Pheox complex as a catalyst. hueuni.edu.vnresearchgate.net This catalytic system has been effectively employed in the reaction of diazo acetoxy acetone (B3395972) with various styrene derivatives. hueuni.edu.vnresearchgate.net

Research has demonstrated that these reactions can achieve high yields, excellent diastereoselectivity, and high enantioselectivity. hueuni.edu.vn For instance, the cyclopropanation of diazo acetoxy acetone and styrene catalyzed by the p-nitro-Ru-diphenyl-Pheox complex has been optimized to produce products with yields up to 92%, diastereoselectivity of up to 99:1, and enantioselectivity reaching 98% ee. hueuni.edu.vn

The Ru(II)-Pheox catalyst is versatile and has been used for various transformations involving diazo compounds, proceeding through ruthenium carbenoid intermediates. researchgate.net The efficiency of this catalytic system allows for the synthesis of a range of chiral cyclopropyl (B3062369) ketone products, which are valuable building blocks in medicinal chemistry. hueuni.edu.vn Further studies have expanded the scope to include the cyclopropanation of various α-functionalized diazoketone derivatives with styrene, also catalyzed by the p-nitro Ru(II)-diphenyl-Pheox complex. rsc.org

The following table summarizes the results of the cyclopropanation reaction between diazo acetoxy acetone and styrene derivatives catalyzed by p-nitro-Ru(II)-diphenyl-Pheox.

Table 1: Cyclopropanation of Diazo Acetoxy Acetone with Styrene Derivatives

Styrene Derivative Yield (%) Diastereoselectivity (trans:cis) Enantioselectivity (% ee)
Styrene 92 >99:1 95
4-Methylstyrene 89 >99:1 96
4-Chlorostyrene (B41422) 90 >99:1 98
4-Bromostyrene 91 >99:1 97

Data sourced from studies on Ru(II)-Pheox catalyzed cyclopropanations. hueuni.edu.vn

The alkoxycarbonylation of styrene is a significant industrial process for producing 2-arylpropanoic acids and their derivatives, which are precursors for non-steroidal anti-inflammatory drugs. libretexts.org This reaction is typically catalyzed by palladium complexes and involves the addition of carbon monoxide and an alcohol to the styrene molecule. researchgate.netnih.gov

Two main catalytic cycles are proposed for the alkoxycarbonylation of alkenes: the "hydride cycle" and the "alkoxycarbonyl cycle". libretexts.orgacs.org

In the hydride cycle , a palladium hydride complex reacts with the alkene to form a palladium alkyl intermediate. Subsequent insertion of CO and alcoholysis yields the ester product. acs.org

The alkoxycarbonyl cycle involves the insertion of the alkene into a palladium-carbon bond of an alkoxycarbonyl-palladium complex, followed by alcoholysis. libretexts.org

The regioselectivity of the reaction is crucial, as typically only the branched product contains a chiral center in asymmetric synthesis. libretexts.org While high enantioselectivity (up to 98%) has been achieved using various diphosphine ligands, achieving high regioselectivity simultaneously remains a challenge. libretexts.org

Recent studies using mass spectrometry have monitored the intermediates in both catalytic cycles for the methoxycarbonylation of styrene. researchgate.netnih.gov It was found that the reaction proceeding via an alkoxy intermediate is initially faster, producing the unsaturated ester. nih.gov However, as the reaction progresses, conditions may favor the palladium hydride cycle, leading to saturated ester products. nih.gov The choice of oxidant has been identified as a key factor in controlling the reaction outcome by influencing the pH and facilitating the formation of specific palladium intermediates. researchgate.netnih.govacs.org For instance, using copper(II) acetate as an oxidant can maintain a pH range that favors the formation of the alkoxy palladium complex, leading to high selectivity for the unsaturated product. nih.gov

Density functional theory (DFT) studies have also been employed to investigate the mechanism of methoxycarbonylation of styrene by palladium chloride. mdpi.com These studies provide deeper insights into the reaction pathway, including the formation of key intermediates and the energetics of different steps. mdpi.com

Aziridines are valuable three-membered heterocyclic compounds in organic synthesis. The aziridination of styrene derivatives provides a direct route to these structures. Various catalytic systems have been developed for this transformation.

One approach involves a metal-free catalytic aziridination using N-tosyliminophenyliodinane (PhI=NTs) as the nitrogen source, promoted by a combination of iodine (I₂) and tetrabutylammonium (B224687) iodide (TBAI). acs.orgorganic-chemistry.org In this system, TBAI₃ is generated in situ and acts as a highly efficient catalyst. organic-chemistry.org The reaction proceeds through the formation of N,N-diiodotosylamide, which serves as an amidyl radical precursor. organic-chemistry.org This method is applicable to a range of styrene derivatives, including both electron-rich and electron-deficient ones. organic-chemistry.org

Transition metal catalysts are also widely used. For example, iron complexes have been studied for the catalytic aziridination of styrenes. mdpi.com Mechanistic investigations suggest the involvement of iron(III)-iodosylbenzene adducts and nitrene radical complexes. mdpi.com The presence of water can influence the reaction, sometimes leading to the formation of epoxide byproducts through hydrolysis of a proposed Fe(III)(N•Ts) intermediate. mdpi.com

Copper-catalyzed aziridination is another prominent method. Chiral bis(pyrazolyl)methane copper(I) complexes have been used to generate copper tosyl nitrene complexes for nitrene transfer reactions. researchgate.net Additionally, both homogeneous and heterogeneous copper-catalyzed aziridinations of styrene derivatives have been explored using [N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs) as the nitrene donor. nih.gov Heterogeneous catalysts, such as copper-exchanged zeolite Y modified with bis(oxazoline) ligands, have shown high enantioselectivity, particularly for substituted styrenes like 2-chlorostyrene (B146407) (95% ee) and 4-chlorostyrene (94% ee). nih.gov Competitive reaction studies have provided insights into the nature of the active sites in these catalytic systems. nih.gov

The following table presents a selection of catalytic systems used for the aziridination of styrene.

Table 2: Catalytic Systems for the Aziridination of Styrene

Catalyst System Nitrogen Source Key Features
I₂ / TBAI PhI=NTs Metal-free, in situ generation of TBAI₃ catalyst. acs.orgorganic-chemistry.org
Iron Complex PhINTs Radical-type nitrene transfer, potential for epoxide byproduct formation. mdpi.com
Chiral bis(pyrazolyl)methane-Cu(I) PhINTs Generation of terminal copper tosyl nitrene complexes. researchgate.net
Cu(OTf)₂ or Cu²⁺-Zeolite Y / bis(oxazoline) PhI=NNs Homogeneous and heterogeneous systems, high enantioselectivity with heterogeneous catalyst. nih.gov

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For a molecule like "Styrene, alpha-chloro-p-nitro-", ¹H and ¹³C NMR spectra would provide definitive evidence of its structure. While specific experimental spectra for this exact compound are not publicly available, the expected chemical shifts and coupling patterns can be inferred from data on analogous structures such as styrene (B11656), p-nitrostyrene, and other substituted styrenes. acs.orgrsc.orgchegg.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the vinyl and aromatic protons. The p-nitrophenyl group is strongly electron-withdrawing, which significantly influences the chemical shifts of nearby protons, moving them to a lower field (higher ppm).

Aromatic Protons: Due to the para-substitution, the four aromatic protons would appear as a distinct AA'BB' system, likely resolving into two apparent doublets. The protons ortho to the electron-withdrawing nitro group are expected to be the most downfield.

Vinyl Protons: The two geminal protons on the terminal carbon of the vinyl group (=CH₂) would appear as two distinct signals, likely doublets, due to their different chemical environments relative to the bulky p-nitrophenyl group and the chlorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. chegg.com The presence of the electronegative chlorine atom and the nitro group would cause significant shifts.

Vinyl Carbons: The alpha-carbon (Cα), directly bonded to the chlorine atom, would be significantly shifted downfield. The terminal beta-carbon (Cβ) would also be influenced by the conjugated system.

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to the symmetry of the para-substituted ring. The carbon atom bonded to the nitro group (ipso-carbon) would be highly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Styrene, alpha-chloro-p-nitro-

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale / Comments
Aromatic (ortho to NO₂)Downfield (e.g., ~8.2)DownfieldStrong deshielding by the electron-withdrawing NO₂ group.
Aromatic (meta to NO₂)Mid-range (e.g., ~7.6)Upfield relative to ortho-CLess influenced by the NO₂ group.
Vinyl (=CH₂)Distinct signals for each HDownfieldProtons are chemically non-equivalent. Chemical shift influenced by chlorine and the aromatic ring.
Alpha-Carbon (Cα-Cl)N/AHighly DownfieldDirect attachment to electronegative chlorine causes strong deshielding.
Ipso-Carbon (C-NO₂)N/ADownfieldAttachment to the electron-withdrawing nitro group.

For unambiguous assignment of signals and to probe through-space and through-bond connectivities, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): Would establish the coupling relationships between protons, for instance, confirming the connectivity between the two sets of aromatic protons in the AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon in both the vinyl and aromatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial to confirm the connectivity between the vinyl group and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of atoms, which is useful for confirming stereochemistry and conformation in more complex derivatives or polymer structures. bohrium.com

1H NMR and 13C NMR Applications (e.g., for modified SBR, biodegradation products, monomers)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. americanpharmaceuticalreview.commetrohm.com For "Styrene, alpha-chloro-p-nitro-", these spectra would provide clear signatures for the nitro, alkene, and aromatic components, as well as the carbon-chlorine bond.

Nitro Group (NO₂): This group gives rise to two very strong and characteristic stretching bands in the IR spectrum. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ region, and the symmetric stretch is found around 1345-1385 cm⁻¹. uniba.it

Alkene (C=C): The stretching vibration of the carbon-carbon double bond of the vinyl group is expected around 1625-1640 cm⁻¹. azom.com

Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations are also characteristic, with a strong band expected around 850 cm⁻¹ for a 1,4-disubstituted (para) benzene ring. uniba.it

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region of the IR spectrum. The intensity can be variable.

Table 2: Key Vibrational Frequencies for Styrene, alpha-chloro-p-nitro-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Nitro (NO₂)Asymmetric Stretch1500 - 1560Strong
Nitro (NO₂)Symmetric Stretch1345 - 1385Strong
Alkene (C=C)Stretch1625 - 1640Medium
Aromatic (C=C)Ring Stretch1450 - 1600Medium to Strong
Aromatic (C-H)Out-of-Plane Bend (para)~850Strong
C-ClStretch600 - 800Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems. "Styrene, alpha-chloro-p-nitro-" possesses an extended conjugated system that includes the p-nitrophenyl group and the vinyl moiety.

The electronic spectrum is expected to be dominated by intense π → π* transitions. The presence of the electron-donating vinyl group and the powerful electron-withdrawing nitro group on the same conjugated backbone creates a "push-pull" system, which typically results in a significant bathochromic (red) shift of the main absorption band to longer wavelengths. Studies on similar p-nitrostyrene derivatives show a characteristic strong absorption band in the region of 305-325 nm. acs.orgacs.orgresearchgate.net The exact position of the maximum absorbance (λ_max) is influenced by the substituents on the aromatic ring and the vinyl group. This absorption is responsible for the pale yellow color typical of many nitroaromatic compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. libretexts.org

For "Styrene, alpha-chloro-p-nitro-", which has a molecular formula of C₈H₆ClNO₂, the nominal molecular mass is 183.59 Da. nih.gov A key feature in the mass spectrum would be the isotopic signature of chlorine. The two stable isotopes, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. Therefore, the molecular ion (M⁺) peak would appear as a pair of signals at m/z 183 and m/z 185, with a corresponding ~3:1 intensity ratio, which is a definitive indicator of a monochlorinated compound. nih.gov

Common fragmentation pathways would likely include:

Loss of a chlorine radical (•Cl): [M - 35]⁺ leading to a fragment at m/z 148.

Loss of a nitro group (•NO₂): [M - 46]⁺ leading to a fragment at m/z 137.

Loss of the entire nitro group and chlorine: Fragmentation of the styrene backbone.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, or high molecular weight compounds, including reaction intermediates in solution. Unlike harsher ionization methods, ESI-MS often preserves the intact molecule as a protonated [M+H]⁺ or other adducted ion, minimizing fragmentation.

In the context of studying the reactions of "Styrene, alpha-chloro-p-nitro-", ESI-MS would be an ideal tool. For example, in studying its synthesis or its participation in catalytic reactions, such as alkoxycarbonylation or polymerization, ESI-MS could be used to detect and identify charged intermediates, catalyst-substrate adducts, or initial oligomers directly from the reaction mixture. This provides crucial mechanistic insights that are difficult to obtain by other methods. bohrium.comajol.info

X-ray Diffraction (XRD) for Crystalline Structure Determination (e.g., for polymer complexes, iron complexes)

In a research context, obtaining single crystals of Styrene, alpha-chloro-p-nitro- would be the first critical step. This is often achieved through slow evaporation of a saturated solution. researchgate.net Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The electrons of the atoms in the crystal scatter the X-rays, and due to the periodic arrangement of atoms, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. usp.org

Illustrative Crystal Data for a Related Nitroaromatic Compound

The following table presents the crystallographic data for 1-Chloro-2-methyl-4-nitrobenzene, a compound with structural similarities to Styrene, alpha-chloro-p-nitro-. This data serves as a representative example of the type of information obtained from an XRD study. mdpi.comresearchgate.net

ParameterValue
Chemical FormulaC₇H₆NO₂Cl
Molecular Weight171.58
Crystal SystemMonoclinic
Space GroupP 21/n
a (Å)13.5698(8)
b (Å)3.7195(3)
c (Å)13.5967(8)
α (°)90
β (°)91.703(3)
γ (°)90
Volume (ų)685.96(10)
Z4

This table is interactive. You can sort and filter the data.

From such data, researchers can elucidate crucial structural details. For example, the planarity of the molecule and the dihedral angle between the nitro group and the phenyl ring can be precisely measured. mdpi.comresearchgate.net Furthermore, the analysis reveals the nature and geometry of intermolecular interactions that stabilize the crystal structure, such as C–H···O hydrogen bonds and π-π stacking interactions between aromatic rings. mdpi.comresearchgate.net

Application to Polymer and Iron Complexes

In the context of polymer complexes involving Styrene, alpha-chloro-p-nitro-, XRD would be instrumental in understanding how the monomer units are arranged within the polymer chain and how different chains pack together. While single-crystal XRD is ideal, many polymers are semi-crystalline or amorphous. In such cases, powder X-ray diffraction (PXRD) is employed. PXRD patterns, though less detailed than single-crystal data, can provide information on the degree of crystallinity, identify the crystalline phases present, and determine unit cell parameters. usp.org

Illustrative XRD Data for an Iron(II) Complex

The following table provides representative crystallographic data that might be expected from an XRD analysis of an iron(II) complex.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)15.50
c (Å)8.75
α (°)90
β (°)110.5
γ (°)90
Coordination GeometryOctahedral

This table is interactive. You can sort and filter the data.

Polymerization Studies of Styrene, Alpha Chloro P Nitro

Mechanism of Polymerization Initiation and Propagation

The polymerization of "Styrene, alpha-chloro-p-nitro-" can be initiated through several mechanisms, each influenced by the electronic properties of the chloro and nitro substituents.

Radical polymerization, particularly controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP), is a versatile method for polymerizing substituted styrenes. cmu.edu In ATRP, the polymerization rate and control are significantly affected by the electronic nature of the substituents on the styrene (B11656) ring. cmu.edu Electron-withdrawing groups, such as the nitro group in "Styrene, alpha-chloro-p-nitro-," generally increase the polymerization rate. cmu.eduresearchgate.net This is because they can stabilize the propagating radical, leading to faster and more controlled polymerization. cmu.edu

Studies on various para-substituted styrenes have shown that monomers with electron-withdrawing substituents polymerize faster and with better control than those with electron-donating substituents. cmu.edu The apparent polymerization rate constants for these monomers often follow the Hammett equation, which correlates reaction rates with substituent constants. cmu.eduresearchgate.net For instance, in the ATRP of substituted styrenes, a positive ρ value in the Hammett plot indicates that electron-withdrawing groups accelerate the reaction. cmu.edu

Controlled radical polymerization of similar monomers like 4-chlorostyrene (B41422) has been successfully achieved using catalysts such as rhenium and iron complexes, resulting in polymers with narrow molecular weight distributions. cmu.edu These systems demonstrate the feasibility of achieving living polymerization, where the polymer chains continue to grow as long as monomer is available. cmu.edu

Anionic polymerization is another important method for producing well-defined polymers from styrene and its derivatives. ethernet.edu.etuliege.be This "living" polymerization technique allows for precise control over molecular weight, molecular weight distribution, and polymer architecture. ethernet.edu.et The success of anionic polymerization is highly dependent on the nature of the monomer's substituents.

For styrenic monomers, the presence of electron-withdrawing groups, like the nitro group, can influence the stability of the propagating carbanion. Research on the anionic polymerization of β-nitrostyrenes has shown that these monomers can be polymerized using initiators like sodium alkoxides. researchgate.net The polymerization rate was found to be first order with respect to both monomer and initiator concentrations. researchgate.net

However, the α-chloro substituent in "Styrene, alpha-chloro-p-nitro-" could potentially introduce side reactions, complicating the anionic polymerization process. The high reactivity of the anionic chain end requires careful control of reaction conditions to prevent termination or transfer reactions. ethernet.edu.et The use of nonpolar solvents like cyclohexane (B81311) and controlled temperatures are often necessary to maintain the "living" character of the polymerization. cmu.edu

Electrolytically initiated polymerization offers an alternative route for initiating the polymerization of vinyl monomers. In this method, an electric current is used to generate initiating species. Studies on the electropolymerization of related monomers, such as p-chloro-α-methylstyrene, have demonstrated that metallic cationic initiators can be generated electrochemically. researchgate.net The choice of metal and the supporting electrolyte anion can influence the yield, degree of polymerization, and crystallinity of the resulting polymer. researchgate.net For instance, using aluminum as an initiator and perchlorate (B79767) as the anion of the supporting electrolyte has been shown to produce higher yields and degrees of polymerization for p-chloro-α-methylstyrene. researchgate.net This technique could potentially be applied to "Styrene, alpha-chloro-p-nitro-," with the substituents influencing the electrochemical behavior of the monomer and the stability of the propagating species.

Anionic Polymerization Approaches (e.g., for styrene)

Copolymerization with Other Monomers

Copolymerization of "Styrene, alpha-chloro-p-nitro-" with other monomers allows for the synthesis of materials with tailored properties. The reactivity ratios of the comonomers determine the composition and structure of the resulting copolymer.

In radical copolymerization, the electronic effects of the substituents on "Styrene, alpha-chloro-p-nitro-" will influence its reactivity towards other monomers. For example, in the copolymerization of styrene with p-substituted styrenes, the reactivity of the substituted styrene is dependent on the substituent on the aromatic ring. researchgate.net Electron-withdrawing groups can affect the polarity and resonance stabilization of the monomer and the propagating radical, thereby influencing the copolymerization kinetics. researchgate.net

Studies on the copolymerization of methyl methacrylate (B99206) with N-(4-chloro-2-nitro-phenyl)maleimide have been conducted, indicating the feasibility of incorporating monomers with chloro and nitro functionalities into polymer chains via free radical polymerization. researchgate.net Similarly, novel bromo, chloro, and fluoro ring-disubstituted tert-butyl phenylcyanoacrylates have been successfully copolymerized with styrene. chemrxiv.org

The synthesis of block copolymers is also possible using controlled polymerization techniques. For instance, block copolymers of p-methylstyrene and styrene have been synthesized via sequential living radical polymerization. cmu.edu This approach could be extended to create block copolymers incorporating "Styrene, alpha-chloro-p-nitro-" units, leading to materials with unique phase-separated morphologies and properties.

Controlled Polymerization Techniques and Catalyst Design

The precise synthesis of polymers from "Styrene, alpha-chloro-p-nitro-" benefits greatly from controlled polymerization techniques and the rational design of catalysts.

Atom Transfer Radical Polymerization (ATRP) is a powerful method for controlling the polymerization of styrenic monomers. cmu.eduacs.org The catalyst system, typically a transition metal complex like copper bromide with a ligand, plays a crucial role. cmu.edu For substituted styrenes, the choice of catalyst can be optimized to achieve better control over the polymerization. cmu.edu Iron complexes have also been shown to be effective for the living radical polymerization of styrene and its derivatives. cmu.edu

Catalyst design for the polymerization of functionalized styrenes is an active area of research. For example, silyl-protected hydroxystyrenes have been successfully polymerized via living anionic polymerization at room temperature, demonstrating that appropriate protection strategies can enable controlled polymerization of functional monomers. cmu.edu In the context of "Styrene, alpha-chloro-p-nitro-," a catalyst would need to be tolerant of both the chloro and nitro functional groups. Density functional theory (DFT) studies on styrene polymerization with ansa-metallocene catalysts have provided insights into the insertion mechanism and stereoselectivity, which can guide the design of new catalysts. acs.org

The development of dual-functionalized acid-base macroporous polymers as reusable catalysts also presents an interesting avenue. nih.gov Such catalysts could potentially be adapted for the polymerization of functional monomers like "Styrene, alpha-chloro-p-nitro-".

Influence of Chloro and Nitro Substituents on Polymerization Kinetics and Selectivity

The chloro and nitro substituents on "Styrene, alpha-chloro-p-nitro-" have a profound impact on its polymerization behavior.

The nitro group , being a strong electron-withdrawing group, significantly influences the electronic properties of the monomer. scbt.com In radical polymerization, electron-withdrawing substituents on the styrene ring generally increase the rate of polymerization. cmu.edu This is attributed to an increase in both the propagation rate constant (kp) and the equilibrium constant for atom transfer in ATRP. cmu.edu The nitro group can also affect the stereoselectivity of the polymerization, although this is also highly dependent on the catalyst and polymerization conditions.

The alpha-chloro substituent also contributes to the electronic and steric properties of the monomer. The inductive effect of the chlorine atom can further influence the reactivity of the vinyl group. In a study on the radical polymerization of ethyl α-chloroacrylate, the chloro substituent was found to enhance the reactivity of the monomer towards various polymer radicals. tandfonline.com

The combined electronic effects of the para-nitro and alpha-chloro substituents would make the vinyl group of "Styrene, alpha-chloro-p-nitro-" highly electron-deficient. This would likely lead to a high propagation rate in radical polymerization. In anionic polymerization, these electron-withdrawing groups would stabilize the propagating carbanion, potentially favoring this mechanism under appropriate conditions. researchgate.net

The Hammett relationship is a useful tool for quantifying the effect of substituents on reaction rates. cmu.eduakjournals.com For the polymerization of substituted styrenes, a linear correlation is often observed between the logarithm of the rate constant and the Hammett substituent constant (σ). cmu.edu This allows for a predictive understanding of how different substituents will affect polymerization kinetics.

Below is a data table summarizing the expected influence of the substituents on polymerization parameters based on general trends observed for substituted styrenes.

Polymerization ParameterInfluence of p-Nitro Group (Electron-Withdrawing)Influence of α-Chloro Group (Electron-Withdrawing/Steric)
Radical Polymerization Rate IncreaseIncrease
Anionic Polymerization Rate Increase (stabilizes carbanion)May introduce side reactions
Propagation Rate Constant (kp) IncreaseIncrease
Control in ATRP ImprovedMay be complex due to potential side reactions

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful and versatile strategy for synthesizing functional polymers that may be difficult to obtain through the direct polymerization of functional monomers. This approach allows for the creation of a diverse library of materials from a single, well-defined polymer precursor. Two prominent examples of such strategies are the chloroacetylation of polystyrene and the functionalization of styrene-butadiene rubber (SBR).

Chloroacetylation is a method used to introduce reactive chloroacetyl groups onto the aromatic rings of a polystyrene backbone. This modification is typically achieved through a Friedel-Crafts acylation reaction. researchgate.net The process involves reacting polystyrene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. researchgate.netgrafiati.com This method effectively introduces functional handles for further chemical transformations, without using carcinogenic compounds like chloromethyl ether. researchgate.net

The degree of chloroacetylation can be controlled by altering the reaction conditions, such as the molar ratio of the reactants, temperature, and reaction time. researchgate.netijarbs.com The introduction of the chloroacetyl group is confirmed by characterization techniques like Fourier Transform Infrared (FTIR) spectroscopy, which shows the appearance of characteristic absorption peaks for the carbonyl (C=O) bond at approximately 1695 cm⁻¹ and the carbon-chlorine (C-Cl) bond at around 644 cm⁻¹. researchgate.net

Table 1: Effect of Chloroacetyl Chloride Molar Ratio on the Degree of Substitution of Poly(p-hydroxystyrene) (PHS)

Molar Ratio (Chloroacetyl Chloride : PHS repeating unit)Degree of Substitution (%)Reference
1.1587 ijarbs.com
2.2896 ijarbs.com

Data derived from studies on the chloroacetylation of poly(p-hydroxystyrene), a related polymer, demonstrating the principle of controlling substitution levels. ijarbs.com

The functionalization of Styrene-Butadiene Rubber (SBR) is a key area of research, particularly for the manufacturing of high-performance tires with improved fuel efficiency, abrasion resistance, and wet grip. acs.org The primary goal of functionalization is to enhance the interaction between the rubber matrix and reinforcing fillers like silica (B1680970). acs.org Stronger polymer-filler interactions lead to better filler dispersion and reduced hysteresis, which is linked to lower rolling resistance. uctm.edu

There are two main strategies for synthesizing functionalized SBR:

Copolymerization with Functional Monomers : This involves adding a third polar monomer, such as acrylates, glycidyl (B131873) methacrylates, or vinyl carboxylic acids, during the emulsion polymerization process along with styrene and 1,3-butadiene. acs.org

Post-Polymerization Modification : This involves chemically modifying the SBR chains after polymerization. For solution SBR (S-SBR), functional groups can be introduced at the chain ends using specific terminators or modifiers during anionic polymerization. uctm.eduacs.org

These modifications introduce polar functional groups into the non-polar rubber, which can form hydrogen or chemical bonds with the surface hydroxyl groups on the silica filler. acs.org

Table 2: Examples of SBR Functionalization and its Effects

Functionalization MethodFunctional Group IntroducedObserved Effect on PropertiesReference
Solution polymerization with modified initiatorSecondary Amino GroupImproved grip index on icy and wet roads compared to non-functionalized SBR. uctm.edu
Inverse-electron-demand Diels–Alder (IEDDA) reactionTetrazine moietiesForms reversible cross-links with metal salts (e.g., ZDMA), leading to high tensile strength (up to 30.5 MPa). rsc.org
Grafting with phenolic lipidmeta-pentadecenyl phenolActs as a multifunctional additive, improving processing and vulcanizate properties. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds are fundamental to understanding a molecule's behavior. Computational methods are invaluable for exploring these aspects.

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. wikipedia.orgntnu.no These calculations solve the Schrödinger equation for a molecule, providing information about bond lengths, bond angles, and dihedral angles. ntnu.no For styrene (B11656) and its derivatives, such as halostyrenes, these methods have been extensively applied to predict their structures. researchgate.netresearchgate.net

DFT, in particular, has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org It is used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org However, the accuracy of DFT calculations can be influenced by the choice of the functional and basis set. mdpi.com For instance, studies on styrene have shown that different DFT functionals can yield slightly different predictions regarding its planarity. researchgate.net High-level ab initio methods, while more computationally expensive, can serve as a benchmark for DFT results. mdpi.comnih.gov

Table 1: Comparison of Computational Methods for Geometry Optimization

MethodDescriptionAdvantagesLimitations
Ab Initio (e.g., Hartree-Fock, Coupled-Cluster) Solves the molecular Schrödinger equation from first principles without empirical parameters. researchgate.netHigh accuracy, provides a "golden standard" for ground state molecules. mdpi.comComputationally expensive, often limited to smaller systems. ntnu.no
Density Functional Theory (DFT) Uses electron density instead of a wave function to calculate the system's energy. wikipedia.orgntnu.noGood balance of accuracy and computational cost, applicable to larger molecules. mdpi.comAccuracy depends on the chosen functional; can have difficulties with certain interactions. wikipedia.orgmdpi.com

Torsional Potential Energy Surface Analysis

The rotation around single bonds, particularly the bond connecting the vinyl group to the phenyl ring in styrene, is crucial for understanding its conformational preferences. A torsional potential energy surface (PES) maps the change in energy as this bond is rotated. qcware.com This analysis reveals the energy barriers to rotation and identifies the most stable conformations. qcware.com

For styrene, computational studies have explored the torsional profile to understand the interplay between π-conjugation, which favors a planar structure, and steric repulsion, which can lead to a twisted conformation. researchgate.net Some high-level ab initio calculations suggest a slightly twisted global minimum, though many DFT functionals predict a planar structure. researchgate.net The potential energy surface for styrene is known to be very flat along the torsional coordinate, indicating a high degree of flexibility. researchgate.netunige.ch The shape of the potential energy surface in the ground state of stilbene, a related molecule, is in agreement with that of styrene. unige.ch

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its chemical reactivity. The nitro group (—NO₂) in p-nitrostyrene derivatives is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the vinyl group through conjugative interaction. pressbooks.pub

Conceptual DFT provides a framework for quantifying reactivity using various descriptors. kuleuven.be The electrophilicity index (ω), for example, measures a molecule's ability to accept electrons. mdpi.com The presence of an electron-withdrawing nitro group increases the electrophilicity of the styrene system, making the double bond more susceptible to nucleophilic attack. mdpi.comchemrxiv.org Conversely, the cation that would be formed by electrophilic addition to the double bond is destabilized by the electron-withdrawing nitro group. pressbooks.pub

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping out the step-by-step process of a chemical reaction, identifying intermediates and the high-energy transition states that connect them.

Computational Elucidation of Reaction Mechanisms

The aziridination of styrenes, the formation of a three-membered ring containing a nitrogen atom, is a reaction that has been extensively studied computationally. rsc.orgresearchgate.netmdpi.comnih.govresearchgate.net DFT calculations have been used to explore whether the reaction proceeds through a concerted mechanism (bond formation occurs in a single step) or a stepwise pathway involving radical or ionic intermediates. rsc.orgresearchgate.net For many styrene aziridination reactions, computational studies support a stepwise mechanism. rsc.orgresearchgate.net These studies provide detailed geometries of the transition states and intermediates along the reaction coordinate.

Kinetic and Thermodynamic Aspects of Chemical Transformations

For reactions involving substituted styrenes, linear free energy relationships can be established to correlate reaction rates with the electronic effects of the substituents. mdpi.com Kinetic studies, both experimental and computational, on the reactions of trans-β-nitrostyrenes have been performed to understand their reactivity with various nucleophiles. Computational analysis can also shed light on the reversibility of reactions, as seen in studies of radical additions to allenes, where the relative activation energies for forward and reverse steps determine the product distribution. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributesresearchgate.net

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. nih.govacs.org This approach is predicated on the principle that the structural and electronic features of a molecule, known as molecular descriptors, inherently determine its physical, chemical, and biological activities. nih.govacs.org A typical QSPR model takes the form of an equation that quantitatively connects a specific property (e.g., melting point, heat of combustion) with a set of calculated molecular descriptors. mdpi.com

While specific QSPR models developed exclusively for Styrene, alpha-chloro-p-nitro- are not extensively documented in publicly available literature, its distinct structural motifs—a nitroaromatic system and a substituted vinyl group—allow for the application of principles derived from QSPR studies on analogous classes of compounds. Research on nitroaromatic and substituted unsaturated compounds provides a robust framework for predicting which attributes would be critical in modeling the properties of Styrene, alpha-chloro-p-nitro-.

Modeling Based on the Nitroaromatic Moiety

The nitroaromatic group is a key functional component, and its influence on various properties has been the subject of numerous QSPR studies. nih.govscientific.net These studies have successfully predicted properties such as thermal stability, melting point, and heat of combustion for various nitroaromatic compounds. researchgate.netlongdom.orgscience.gov

Research has shown that the thermal stability of nitroaromatic compounds, often quantified by decomposition enthalpies, can be reliably predicted using QSPR models. longdom.org These models frequently employ quantum chemical descriptors calculated through methods like Density Functional Theory (DFT). longdom.orgscience.gov Similarly, the gross heat of combustion for nitroaromatics has been modeled with high statistical significance using a combination of descriptors selected by genetic algorithms, achieving correlation coefficients (R²) as high as 0.997. researchgate.net For predicting the melting points of carbocyclic nitroaromatics, models have incorporated electronic and topologic descriptors, with methods like artificial neural networks (ANN) showing excellent predictive power (R=0.997). science.gov

Key molecular descriptors that consistently appear in QSPR models for nitroaromatic compounds include:

Quantum Chemical Descriptors: Such as the energy of the lowest unoccupied molecular orbital (E_LUMO) and the charge on the nitro group (QNO2), which are critical for modeling reactivity and toxicity. nih.gov

Topological and Constitutional Descriptors: These describe the size, shape, and branching of the molecule.

Thermodynamic Descriptors: Important for modeling properties like heat of combustion and decomposition. researchgate.net

The table below summarizes findings from representative QSPR studies on nitroaromatic compounds, which would be foundational for modeling related properties of Styrene, alpha-chloro-p-nitro-.

Property ModeledCompound ClassStatistical MethodKey Descriptor TypesModel Performance (R²)
Gross Heat of CombustionNitro Aromatic CompoundsMultiple Linear Regression (MLR) with Genetic Algorithm (GA)Molecular structure descriptors0.997
Decomposition EnthalpyNitroaromatic CompoundsMultiple RegressionQuantum Chemical (DFT-calculated), Constitutional, Topological>0.98
Melting PointCarbocyclic Nitroaromatic CompoundsArtificial Neural Network (ANN), MLR, Principal Component Analysis (PCA)Electronic, Topologic0.997 (ANN)

This table is generated based on data from published research studies. researchgate.netlongdom.orgscience.gov

Modeling Based on the α-Chloro-Substituted Styrene Moiety

The alpha-chloro-styrene portion of the molecule features an α,β-unsaturated system, a structural alert often associated with chemical reactivity. nih.govacs.org QSAR (a subset of QSPR focused on biological activity) studies on compounds with α,β-unsaturated carbonyl groups, which share mechanistic similarities, are instructive. researchgate.net These studies often model mutagenicity and other toxicological endpoints, which are linked to the electrophilic character of the double bond. nih.govacs.org

The models for these unsaturated systems frequently use descriptors that quantify the molecule's reactivity in processes like Michael additions. researchgate.net For Styrene, alpha-chloro-p-nitro-, relevant descriptors would likely include those that describe the electronic effects of the substituents on the vinyl group. The chlorine atom at the alpha position and the para-nitro group on the phenyl ring both act as strong electron-withdrawing groups, significantly influencing the electron density and reactivity of the double bond.

A Quantitative Structure-Reactivity Relationship (QSRR) study on the free-radical polymerization of styrene highlights the utility of this approach for modeling reactivity. The study successfully correlated chain-transfer constants with theoretically calculated molecular descriptors, achieving an R² of 0.818 with a five-parameter model. This demonstrates that the reactivity of the styrene double bond is quantifiable through QSPR techniques.

For Styrene, alpha-chloro-p-nitro-, a comprehensive QSPR model would need to integrate descriptors representing both the nitroaromatic and the substituted vinyl components. The table below lists potential descriptors that would be relevant for building such a model.

Descriptor CategorySpecific Descriptor ExampleRelevance to Styrene, alpha-chloro-p-nitro-
Constitutional Molecular WeightDescribes the overall size of the molecule.
Atom & Bond CountsBasic structural information (e.g., number of chlorine or oxygen atoms).
Topological Wiener IndexDescribes molecular branching and compactness.
Balaban IndexEncodes information about the size and topology of the molecule.
Electrostatic E_LUMO (Energy of Lowest Unoccupied Molecular Orbital)Indicates electrophilicity; highly relevant due to the electron-withdrawing nitro and chloro groups. nih.gov
Partial Charge on Atoms (e.g., QNO2)Quantifies the electron distribution, particularly the effect of the nitro group. nih.gov
Dipole MomentMeasures overall molecular polarity.
Quantum-Chemical Polarizability (Mp)Relates to intermolecular interactions and properties like refractive index. acs.orgmdpi.com
Sum of absolute values of partial chargesRelates to the strength of electrostatic interactions.

This table synthesizes information on common descriptor types used in QSPR modeling from various scientific sources. acs.orgmdpi.comnih.gov

Environmental Fate and Degradation Mechanisms Academic Focus

Aerobic Biodegradation Pathways and Metabolite Identification

Under aerobic conditions, microorganisms employ oxidative enzymes to break down aromatic compounds. icm.edu.pl For xenobiotics, the presence of substituents like nitro and chloro groups often increases their resistance to microbial decomposition. icm.edu.pl However, many microbes have evolved pathways to degrade such molecules.

The aerobic degradation of Styrene (B11656), alpha-chloro-p-nitro- is expected to proceed through pathways observed for similar chlorinated and nitrated aromatic compounds. The initial attack could be on the nitro group, the vinyl side chain, or the aromatic ring itself. For instance, the aerobic degradation of 2-chloro-4-nitroaniline (B86195) (2-C-4-NA) by Rhodococcus sp. involves a flavin-dependent monooxygenase that replaces the nitro group with a hydroxyl group, releasing nitrite (B80452) ions and forming 4-amino-3-chlorophenol (B108459) (4-A-3-CP). plos.org This intermediate is further transformed by dioxygenation. plos.org Flavin-dependent monooxygenase reactions are common in the aerobic microbial degradation of aromatic compounds containing nitro or chloro groups. plos.org

Based on these analogous pathways, a plausible aerobic degradation route for Styrene, alpha-chloro-p-nitro- could involve:

Oxidation of the vinyl group: This could lead to the formation of an epoxide, such as α-chloro-p-nitrostyrene oxide, which can then be hydrolyzed to a diol.

Denitration: A monooxygenase could replace the nitro group with a hydroxyl group, forming α-chloro-p-hydroxystyrene and releasing nitrite.

Hydroxylation of the ring: Dioxygenases could introduce hydroxyl groups onto the aromatic ring, making it susceptible to ring cleavage. icm.edu.pl

Subsequent steps would involve dechlorination and cleavage of the aromatic ring, eventually leading to intermediates of central metabolism. icm.edu.pl

Table 1: Potential Aerobic Metabolites of Styrene, alpha-chloro-p-nitro- based on Analogous Compounds

Parent Compound Potential Intermediate Metabolite Observed in Degradation of
Styrene, alpha-chloro-p-nitro- α-chloro-p-nitrostyrene oxide (Inferred)
Styrene, alpha-chloro-p-nitro- 2-(α-chloro-p-nitrophenyl)-ethanediol (Inferred from p-nitrostyrene oxide) scispace.com
Styrene, alpha-chloro-p-nitro- α-chloro-p-hydroxystyrene (Inferred from 2-C-4-NA) plos.org

Anaerobic Biodegradation Mechanisms

In the absence of oxygen, many xenobiotic compounds that are resistant to aerobic degradation can be transformed through reductive processes. ijcmas.comresearchgate.net Anaerobic bacteria use compounds other than oxygen, such as nitrate (B79036) or sulfate, as terminal electron acceptors. researchgate.netclu-in.org For halogenated and nitrated compounds, the substituted groups themselves can serve as electron acceptors.

Key anaerobic transformations relevant to Styrene, alpha-chloro-p-nitro- include:

Nitro Group Reduction: Under anaerobic conditions, the nitro group is typically reduced to an amino group. nih.gov Studies on nitrobenzene (B124822) in sewage effluent show its transformation to aniline (B41778) under anaerobic conditions. nih.gov Similarly, 2-chloro-4-nitroaniline is transformed by Geobacter sp. KT7 via reduction of the nitro group to an amino group, followed by dechlorination. nih.gov This suggests Styrene, alpha-chloro-p-nitro- would likely be reduced to Styrene, alpha-chloro-p-amino-.

Reductive Dechlorination: The chlorine atom can be removed and replaced with a hydrogen atom, a process known as reductive dehalogenation. ijcmas.com This is a common first step in the anaerobic degradation of chlorinated compounds like PCBs. ijcmas.com The bacterium Thauera aromatica KT9 was found to dechlorinate 2-chloro-4-nitroaniline before removing the nitro group. nih.gov This indicates a parallel pathway where Styrene, alpha-chloro-p-nitro- could be converted to p-nitrostyrene.

Complete mineralization under anaerobic conditions ultimately converts organic contaminants to methane (B114726) and carbon dioxide. clu-in.org The anaerobic degradation of Styrene, alpha-chloro-p-nitro- would likely involve a consortium of microbes performing sequential reductive steps. nih.gov

Microbial Transformation Studies and Enzyme Systems

The microbial transformation of complex xenobiotics is driven by specific enzyme systems. icm.edu.plijcmas.com

Aerobic Enzyme Systems:

Oxygenases: Monooxygenases and dioxygenases are crucial for initiating the breakdown of aromatic rings by introducing hydroxyl groups. icm.edu.pl Flavin-dependent monooxygenases have been specifically implicated in the denitration of compounds like 2-chloro-4-nitroaniline. plos.org

Halohydrin Dehalogenases: These enzymes catalyze the ring-opening of epoxides. The halohydrin dehalogenase from Agrobacterium radiobacter AD1 can open the epoxide ring of p-nitrostyrene oxide using various nucleophiles, including nitrite. scispace.comresearchgate.net This enzyme system could be relevant if the initial aerobic attack on Styrene, alpha-chloro-p-nitro- forms an epoxide intermediate.

Anaerobic Enzyme Systems:

Nitroreductases: These enzymes are responsible for the reduction of nitro groups to amino groups, a key step in the anaerobic pathway.

Reductive Dehalogenases: These enzymes catalyze the removal of halogen substituents from aromatic rings under anaerobic conditions, which is often the initial step in the breakdown of polychlorinated compounds. ijcmas.com

Studies on 2-chloro-4-nitroaniline degradation by a mixed culture of Geobacter sp. KT7 and Thauera aromatica KT9 revealed two parallel catabolic routes, one starting with nitroreduction and the other with dechlorination, highlighting the metabolic versatility of microbial communities. nih.gov

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic processes, particularly photolysis and hydrolysis, can contribute significantly to the transformation of chemical compounds in the environment.

Photolysis: The absorption of light can lead to the breakdown of molecules. The photolysis of styrene derivatives in the presence of tetranitromethane has been shown to yield various products, including nitro ketones and isoxazolidines, demonstrating the photoreactivity of the styrene structure. rsc.orgresearchgate.net Upon photolysis, compounds containing a 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group release a nitrostyrene (B7858105) derivative. nih.gov This indicates that the nitrostyrene moiety is a stable photoproduct under certain conditions, but can also be reactive.

Hydrolysis: The alpha-chloro group in Styrene, alpha-chloro-p-nitro- may be susceptible to hydrolysis, potentially forming an alpha-hydroxy derivative. The rate of hydrolysis would likely be influenced by pH. A related compound, p-nitrostyrene oxide (pNSO), undergoes hydrolysis to form a diol. rsc.org While this hydrolysis can be enzyme-catalyzed, a chemical (non-enzymatic) reaction also occurs. scispace.comrsc.org The study of pNSO hydrolysis provides a model for understanding the potential fate of epoxide intermediates of Styrene, alpha-chloro-p-nitro-. rsc.org

Kinetic Studies of Degradation Rates in Controlled Environments

Biodegradation Kinetics: The degradation of 2-chloro-4-nitroaniline (2-C-4-NA) by Rhodococcus sp. strain MB-P1 has been studied in resting cell experiments. The data shows the disappearance of the parent compound and the transient formation and subsequent degradation of the intermediate 4-amino-3-chlorophenol (4-A-3-CP). plos.org

Hydrolysis Kinetics: The hydrolysis of p-nitrostyrene oxide (pNSO), a potential intermediate, has been kinetically investigated. The reaction follows pseudo-first-order kinetics, and the rate constant (khyd) is a key parameter in determining the compound's persistence in an aqueous environment. rsc.org

Reactivity Kinetics: Kinetic studies on the reaction of β-fluoro-β-nitrostyrenes with nucleophiles have been performed to understand the reactivity of the substituted vinyl group. mdpi.com The reaction rates were found to depend on the nature of the substituents on the benzene (B151609) ring, following the Hammett equation. mdpi.com Such studies help predict the reactivity of Styrene, alpha-chloro-p-nitro- towards biological nucleophiles.

Table 2: Exemplary Kinetic Data for Degradation of Related Compounds

Compound/Reaction System Rate Constant / Observation Reference
2-chloro-4-nitroaniline Resting cells of Rhodococcus sp. MB-P1 ~90% degradation in 12 hours plos.org
p-nitrostyrene oxide Alkylation of NBP nucleophile vs. Hydrolysis Alkylation rate constant (kalk) and hydrolysis rate constant (khyd) determine product distribution. rsc.org

These kinetic profiles for analogous compounds suggest that the degradation rate of Styrene, alpha-chloro-p-nitro- would be highly dependent on environmental conditions such as the presence of specific microbial consortia, pH, and sunlight.

Applications in Advanced Materials Science Research

Functionalized Polymers and Copolymers utilizing Styrene (B11656), alpha-chloro-p-nitro- as a Monomer or Derivative

The presence of the vinyl group allows Styrene, alpha-chloro-p-nitro- to participate in polymerization reactions. However, the strong electron-withdrawing nature of the nitro group can significantly influence its reactivity. Research has shown that some nitrated styrene monomers, such as p-nitrostyrene, can be challenging to copolymerize under certain catalytic conditions. researchgate.net

Despite these challenges, functionalized styrenes are crucial for creating polymers with specific properties. Living anionic polymerization is a key technique for producing well-defined block copolymers from functionalized styrene derivatives like 4-nitrostyrene (B89597). researchgate.net This method allows for the synthesis of polymers with precise structures, as the electron-withdrawing nitro group can help stabilize the reactive carbanionic species at the end of the growing polymer chain. researchgate.net

Research into the copolymerization of related monomers has demonstrated the feasibility of incorporating nitrostyrene (B7858105) units into complex polymer chains. For example, block copolymers of 4-aminostyrene and 4-nitrostyrene have been successfully synthesized. researchgate.netchem-soc.si Kinetic studies of these copolymerizations reveal that the reaction rates and resulting polymer structures are dependent on temperature and the specific monomers used. researchgate.netchem-soc.si These copolymers, which contain both electron-donating (amino) and electron-withdrawing (nitro) groups, have potential applications as precursors for dyes and polymer stabilizers. chem-soc.si

An alternative to direct polymerization of a functional monomer is the post-polymerization modification of a precursor polymer. researchgate.net This involves synthesizing a polymer and then chemically altering it to introduce the desired functional groups.

Interactive Table 1: Kinetic Data for the Copolymerization of 4-Aminostyrene (4-AS) with Nitrostyrenes Data sourced from studies on related nitrostyrene monomers. researchgate.netchem-soc.si

Copolymer System Rate Constant (k) Half-Life (t½) Activation Energy (Ea) Enthalpy of Activation (ΔH*) Entropy of Activation (ΔS*)
4-AS with 4-Nitrostyrene 3.01 × 10⁻³ s⁻¹ 230.23 s 59.31 kJ/mol 56.79 kJ/mol -102.55 J mol⁻¹ deg⁻¹
4-AS with 2,4-Dinitrostyrene 1.47 × 10⁻³ s⁻¹ 471.43 s 67.43 kJ/mol 64.9 kJ/mol -100.41 J mol⁻¹ deg⁻¹

Role in Specialty Chemical Synthesis as an Intermediate

Beyond polymerization, the reactive chloro and nitro groups make Styrene, alpha-chloro-p-nitro- a valuable intermediate in the synthesis of specialty chemicals. The alpha-chloro group provides a site for nucleophilic substitution reactions, while the nitro group can be chemically reduced to an amine (NH₂).

This transformation is particularly significant because substituted anilines are crucial intermediates for manufacturing dyes, preservatives, pesticides, and pharmaceuticals. mdpi.com The catalytic hydrogenation of p-chloronitrobenzene to produce p-chloroaniline is a vital industrial process for creating these valuable chemicals. mdpi.commdpi.com By analogy, Styrene, alpha-chloro-p-nitro- could serve as a precursor to novel vinyl aniline (B41778) derivatives, which could then be polymerized or used in other chemical transformations.

Furthermore, the conjugated nitrostyrene structure is a versatile synthon in organic chemistry. For instance, β-nitrostyrene and its derivatives are known to undergo Michael addition reactions and are used to synthesize nitro-Mannich bases. chemisgroup.us The reaction of p-chloro-β-nitrostyrene has been explored in the asymmetric synthesis of intermediates for pharmaceuticals. acs.org The reactivity of the α-chloro position offers additional pathways for creating complex molecular structures, such as functionalized cyclopropylamines, drawing parallels from the use of related α-chloroaldehydes in synthesis. researchgate.net

Development of Advanced Polymeric Materials with Modified Properties (e.g., fire retardance in styrenic polymers, functionalized SBR)

A significant application area for halogen and nitrogen-containing monomers is in modifying the properties of commodity polymers.

Fire Retardance in Styrenic Polymers: Styrenic polymers like polystyrene are widely used but are highly flammable, often burning rapidly with significant smoke production and melt dripping. mdpi.comencyclopedia.pubresearchgate.net Incorporating fire retardant compounds is essential for their use in applications like building insulation and electronics. mdpi.com Halogenated compounds, in combination with nitrogen-containing groups, are known to be effective fire retardants. mdpi.com

Styrene, alpha-chloro-p-nitro- is an ideal candidate for a "reactive" fire retardant. mdpi.comencyclopedia.pub Unlike additive retardants that are physically blended into the polymer, a reactive retardant is chemically bound into the polymer backbone via copolymerization. This provides permanent fire resistance that does not leach out over time. The chlorine atom can act in the gas phase during combustion to trap flame-propagating radicals, while the nitrogen-containing nitro group can promote the formation of a protective char layer in the condensed phase. crepim.com Patents for expanded styrenic polymers have included nitrostyrene as a component to enhance flame and smoke retardancy. google.com

Functionalized Styrene-Butadiene Rubber (SBR): Styrene-Butadiene Rubber (SBR) is a major synthetic rubber used in applications like car tires. researchgate.net Chemical modification of the SBR polymer chain with functional groups can significantly enhance its properties. Research has shown that introducing nitro and chloro functionalities into SBR can improve its thermal stability and tensile strength. researchgate.net Crucially, these modifications also enhance flame resistance, as measured by the Limiting Oxygen Index (LOI). researchgate.net In high-performance tires, functional groups can improve the interaction between the polymer and fillers like silica (B1680970), which can lead to desirable properties such as reduced rolling resistance. researchgate.netutwente.nl Incorporating a monomer like Styrene, alpha-chloro-p-nitro- during the polymerization stage is a direct route to producing such a functionalized SBR.

Interactive Table 2: Property Enhancement in Modified Styrene Butadiene Rubber (SBR) Data based on findings for SBR chemically modified with chloro and nitro functionalities. researchgate.net

Property Unmodified SBR Modified SBR Effect of Functionalization
Tensile Strength Standard Increased Improved mechanical robustness
Thermal Stability (TGA) Baseline Increased Enhanced resistance to heat degradation
Glass Transition Temp. (Tg) Baseline Increased Altered viscoelastic properties
Flame Resistance (LOI) Lower Increased Reduced tendency to burn

Integration into Polymeric Architectures for Specific Functions

The unique electronic characteristics of Styrene, alpha-chloro-p-nitro- make it a candidate for designing polymers with highly specific functions and complex architectures.

The para-nitro group creates a strong dipole moment, making monomers of this type interesting for applications in non-linear optics (NLO). researchgate.net By strategically incorporating these chromophores into a polymer backbone, materials with potential uses in optoelectronic devices can be synthesized. researchgate.net

Modern polymerization techniques enable the creation of sophisticated polymer architectures. nih.gov Using controlled methods like living anionic polymerization, Styrene, alpha-chloro-p-nitro- could be used to form one block of a block copolymer. researchgate.net This could result in a thermoplastic elastomer where one block provides hardness and specific functionality (from the nitrophenyl groups) while another block provides softness and flexibility.

Furthermore, the alpha-chloro group serves as a reactive handle for post-polymerization modification. A polymer containing these units can be further reacted to attach other molecules, leading to the creation of graft copolymers or "polymer brushes." researchgate.net This allows for the precise engineering of macromolecular structures, which is essential for developing materials for advanced applications such as polymer-supported catalysts or surfaces with tailored properties. mdpi.com

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is the cornerstone for separating "Styrene, alpha-chloro-p-nitro-" from reaction mixtures, starting materials, and potential byproducts. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For "Styrene, alpha-chloro-p-nitro-", GC can be employed to assess purity and quantify its presence in a sample mixture. The selection of the stationary phase is critical; a mid-polarity column is often suitable for halogenated and nitrated aromatic compounds.

Key parameters for a typical GC analysis would involve optimizing the temperature program to ensure adequate separation from other components like residual solvents or related isomers. While specific retention indices for α-chloro-p-nitrostyrene are not widely published, methods developed for similar substituted styrenes or nitroaromatic compounds provide a strong basis for method development. researchgate.net For instance, analysis of various semivolatile organic compounds, including chlorinated and nitrated species, often utilizes a 5% diphenyl/95% dimethylpolysiloxane stationary phase. uniba.it A flame ionization detector (FID) offers excellent sensitivity for organic compounds, while an electron capture detector (ECD) would provide enhanced sensitivity for this halogenated molecule.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

ParameterValue / Description
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS)
Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Injector Temp. 250 °C
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Electron Capture Detector (ECD)
Detector Temp. 300 °C

High-Performance Liquid Chromatography (HPLC) is an indispensable tool, particularly for compounds that may have limited thermal stability or volatility. Reversed-phase HPLC is the most common mode used for analyzing substituted styrenes and related nitroaromatic compounds. google.comgoogle.com In this technique, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase.

The analysis of the closely related isomer, 4-chloro-β-nitrostyrene, has been successfully monitored using HPLC to determine reaction yields. google.comgoogle.com Similarly, methods for p-chloronitrobenzene and its metabolites have been developed using reversed-phase HPLC with UV detection. nih.gov For "Styrene, alpha-chloro-p-nitro-", a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a buffer) would be effective. nih.gov A UV-Vis detector is well-suited for detection, as the nitro- and styrenyl-chromophores provide strong absorbance at specific wavelengths. nih.gov

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

ParameterValue / Description
Column Octadecylsilane (C18), 5 µm particle size
Dimensions 150 mm length x 4.6 mm internal diameter
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Example Gradient Start at 50% Acetonitrile, increase to 95% over 15 minutes
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength Monitoring at ~254 nm and ~310 nm
Column Temperature 30 °C

Gas Chromatography (GC)

Coupled Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS)

For unambiguous identification, chromatography is coupled with mass spectrometry (MS). This provides not only retention time data but also mass-to-charge ratio (m/z) and fragmentation patterns, which act as a molecular fingerprint.

GC-MS combines the separation power of GC with the identification capabilities of MS. synectics.net As the separated "Styrene, alpha-chloro-p-nitro-" elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight (C₈H₆ClNO₂ = 183.59 g/mol ) and characteristic fragment ions resulting from the loss of groups like NO₂, Cl, or parts of the vinyl side chain. uniba.itnih.gov This technique is invaluable for confirming the structure of the synthesized compound and identifying unknown impurities. researchgate.net

LC-MS is the method of choice when GC is not suitable. nih.gov It couples HPLC with a mass spectrometer, using interfaces like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is particularly useful for analyzing reaction mixtures directly, and for identifying both the target compound and any non-volatile byproducts or intermediates. mhlw.go.jpplos.org The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) can further enhance analytical confidence. researchgate.net

In Situ Spectroscopic Monitoring of Reactions

Monitoring chemical reactions in real-time, or in situ, provides critical insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Spectroscopic techniques are ideal for this purpose as they are non-invasive.

For reactions involving "Styrene, alpha-chloro-p-nitro-", techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy can be employed. researchgate.net An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel to collect spectra continuously. For example, the progress of a reaction to synthesize this compound could be tracked by observing the disappearance of reactant vibrational bands and the appearance of product bands. Key vibrational modes to monitor would include the C=C stretching of the vinyl group, the C-Cl stretching, and the symmetric and asymmetric stretching of the aromatic nitro group (NO₂). researchgate.net This real-time data allows for precise determination of reaction endpoints and optimization of reaction conditions. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity/property Relationship Qsar/qspr Studies

Correlation of Structural Features with Chemical Reactivity

The reactivity of α-chloro-p-nitrostyrene is significantly dictated by its structural components: the styrene (B11656) backbone, the electron-withdrawing nitro group (-NO2) at the para position, and the chloro group (-Cl) at the alpha position of the vinyl side chain. The nitro group strongly deactivates the aromatic ring towards electrophilic substitution via its electron-withdrawing resonance and inductive effects. This electronic pull also influences the reactivity of the vinyl group, making the β-carbon more electrophilic and susceptible to nucleophilic attack. The α-chloro atom further modifies the electronic properties and steric environment of the double bond.

Hammett Equation and Linear Free Energy Relationships for Substituent Effects (e.g., in bromination of styrenes, styrene aziridination)

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orgyoutube.com It is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

where k or K is the rate or equilibrium constant for the substituted reactant, k₀ or K₀ is the constant for the reference unsubstituted reactant (R=H), σ is the substituent constant that depends only on the substituent and its position (meta or para), and ρ is the reaction constant that depends on the reaction type and conditions. wikipedia.org

For α-chloro-p-nitrostyrene, the key substituent on the benzene (B151609) ring is the p-nitro group. The Hammett substituent constants (σ) quantify the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG). youtube.com

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

Substituent σ_meta σ_para σ⁺ (for resonance with electron-deficient centers)
-NO₂ 0.71 0.78 0.79
-Cl 0.37 0.23 0.11

Data compiled from various sources on Hammett constants.

The large positive σ_para value of the nitro group (0.78) confirms its strong electron-withdrawing nature, which deactivates the double bond towards electrophilic attack.

Bromination of Styrenes: Studies on the bromination of substituted styrenes in anhydrous acetic acid reveal a good linear free energy relationship. The reaction constant (ρ) was found to be -2.24. cdnsciencepub.com The negative sign of ρ is expected for an electrophilic attack on the styrene side-chain. cdnsciencepub.com However, Hammett plots for the bromination of a wide range of substituted styrenes can be curved. brainly.comvaia.com This curvature is often resolved into two linear relationships: one for styrenes with electron-releasing groups (e.g., ρ = -4.4) and another for those with electron-withdrawing groups (e.g., ρ = -2.8). brainly.com This suggests a change in the transition state structure or mechanism, which is influenced by how well the substituent stabilizes the cationic intermediate that forms during the reaction. brainly.com The p-nitro group, being a strong EWG, would fall on the line with the less negative ρ value, indicating a transition state with less developed positive charge compared to reactions with electron-donating groups.

Styrene Aziridination: The application of linear free energy relationships to the aziridination of styrenes often reveals mechanistic details. In some catalytic systems, styrenes with electron-donating groups exhibit higher yields and reaction rates than those with electron-withdrawing groups. nih.gov This is consistent with an electrophilic character of the attacking species. For certain copper-catalyzed aziridinations, a simple Hammett correlation is not observed, but a better correlation is found using σ⁺ constants. acs.org This implies the development of a positive charge in the transition state that is in direct resonance with the para substituent. acs.org For α-chloro-p-nitrostyrene, the strong electron-withdrawing nature of the p-nitro group (σ⁺ = 0.79) would significantly destabilize such a transition state, leading to lower reactivity in these types of reactions.

Computational Approaches to SAR/QSPR for Reaction Kinetics (e.g., for NO2 reaction with alkenes)

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate reaction mechanisms and kinetics at a molecular level. These methods can elucidate the energetics of reaction pathways, providing insights that complement experimental data from Hammett studies.

For reactions involving nitroalkenes, such as α-chloro-p-nitrostyrene, DFT calculations can model various transformations like cycloadditions and nucleophilic additions. mdpi.commdpi.com Computational studies on the [3+2] cycloaddition between nitrous oxide and conjugated nitroalkenes have shown that these reactions proceed via polar, single-step mechanisms, and the calculations can predict which regioisomer is kinetically favored. mdpi.com Similarly, DFT has been used to study the mechanism of N-heterocyclic carbene (NHC)-catalyzed homoenolate reactions with nitroalkenes, explaining the observed chemoselectivity and stereoselectivity by comparing the energy profiles of different reaction pathways. rsc.orgrsc.org

These computational approaches allow for the calculation of key parameters:

Activation Energies (ΔG‡): The energy barrier of a reaction, which determines its rate. By comparing the activation energies of competing pathways, the most likely mechanism can be identified. acs.orgresearchgate.net

Transition State (TS) Geometries: The structure of the highest energy point along the reaction coordinate. Analyzing the TS geometry reveals the nature of bond-forming and bond-breaking processes. acs.org

Intermediate Stabilities: The energies of any transient species formed during the reaction. The relative stability of intermediates can explain product distributions. acs.org

By applying these methods to α-chloro-p-nitrostyrene, one could model its reaction with various reagents to predict kinetic outcomes and understand the precise electronic and steric roles of the chloro and nitro substituents.

Molecular Descriptors and Chemometric Analysis for Property Prediction

QSAR and QSPR models are built upon the concept that the activity or property of a chemical is a function of its molecular structure. This relationship is established by finding a mathematical correlation between a set of calculated molecular descriptors and the experimentally measured property.

Molecular Descriptors: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For a compound like α-chloro-p-nitrostyrene, a wide array of descriptors can be calculated to capture its unique features.

Table 2: Categories of Common Molecular Descriptors

Descriptor Category Examples Information Encoded
Constitutional Molecular weight, atom counts, bond counts Basic composition and size of the molecule
Topological Connectivity indices, Wiener index Atom connectivity and branching
Geometrical Molecular surface area, volume, ovality 3D shape and size of the molecule
Electronic Dipole moment, partial charges, polarizability Distribution of electrons in the molecule
Quantum-Chemical HOMO/LUMO energies, electrostatic potential Reactivity, sites for electrophilic/nucleophilic attack researchgate.net

| Thermodynamic | Heat of formation, hydration energy | Stability and solvation properties |

Software like Dragon can compute thousands of such descriptors for a given molecule. talete.mi.it

Chemometric Analysis: Chemometrics employs multivariate statistical methods to analyze large datasets, such as those containing numerous molecular descriptors for a series of compounds. mdpi.comacs.org Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to build predictive models. researchgate.net

Principal Component Analysis (PCA): A method used to reduce the dimensionality of a large descriptor set by transforming it into a smaller set of uncorrelated variables called principal components, which capture the maximum variance in the data.

Partial Least Squares (PLS) Regression: A regression technique that relates the molecular descriptors (X-variables) to the property of interest (Y-variable, e.g., reaction rate). It is particularly useful when the number of descriptors is large and they are correlated.

For instance, a QSPR study could be designed for a series of substituted styrenes, including α-chloro-p-nitrostyrene, to predict a property like their rate of polymerization or their retention time in chromatography. The process would involve calculating a wide range of molecular descriptors and then using PLS to build a model that correlates a select set of these descriptors with the measured property.

Predictive Modeling for Unexplored Derivatives

A primary goal of QSAR/QSPR is to develop robust models that can accurately predict the properties or activities of new, unsynthesized compounds. acs.org By establishing a reliable correlation for a known set of molecules (a "training set"), the model can be used to screen virtual libraries of unexplored derivatives.

For α-chloro-p-nitrostyrene, one could computationally design a series of derivatives by, for example, changing the substituent on the aromatic ring or replacing the α-chloro atom with other halogens. A previously developed QSAR/QSPR model could then be used to predict the reactivity or other properties of these novel compounds.

Recent advances in this area leverage machine learning (ML) and artificial intelligence (AI) to create more sophisticated predictive models. arxiv.org For example, ML models have been successfully developed to predict the reactivity ratios for the copolymerization of styrene derivatives. arxiv.orgresearchgate.net These models can take monomer structures as input and predict how they will behave in a polymerization reaction, guiding the design of new polymers with desired properties. acs.org Similarly, computational tools are being developed to predict the site- and regioselectivity of organic reactions with high accuracy, which can help in planning synthetic routes for complex molecules. rsc.org

By applying such predictive modeling techniques, researchers can prioritize the synthesis of derivatives of α-chloro-p-nitrostyrene that are most likely to possess desired characteristics, thereby accelerating the discovery process and reducing experimental costs.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing alpha-chloro-p-nitrostyrene, and how should spectral data be interpreted?

  • Methodology : Use FT-IR to identify nitro (-NO₂) and chloro (-Cl) functional groups via stretching vibrations (e.g., nitro asymmetric stretch: 1520–1350 cm⁻¹; C-Cl stretch: 550–750 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons (δ 7.5–8.5 ppm) and substituent effects. Pair with mass spectrometry (EI-MS) to confirm molecular ion peaks (e.g., m/z 197.5 for C₈H₅ClNO₂) and fragmentation patterns .
  • Data Analysis : Cross-reference spectral data with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities in overlapping signals .

Q. How can reaction conditions be optimized for synthesizing alpha-chloro-p-nitrostyrene while minimizing byproducts?

  • Experimental Design :

  • Temperature : Controlled nitration (e.g., 0–5°C) reduces polynitro byproducts.
  • Solvent : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency.
  • Catalyst : Use Lewis acids (e.g., FeCl₃) to direct chloro-substitution regioselectivity.
    • Validation : Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane:ethyl acetate 4:1) and quantify purity via HPLC (C18 column, λ=254 nm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of alpha-chloro-p-nitrostyrene in nucleophilic aromatic substitution (NAS) reactions?

  • Mechanistic Analysis :

  • Steric Hindrance : The nitro group at the para position directs incoming nucleophiles to the ortho position relative to Cl, but steric bulk may reduce accessibility.
  • Electronic Effects : Nitro’s strong electron-withdrawing effect activates the ring but deactivates adjacent positions. Compare kinetic data (e.g., rate constants for NAS with amines vs. alkoxides) to isolate electronic contributions .
    • Data Contradictions : Address discrepancies in reported regioselectivity by evaluating solvent polarity (e.g., DMF vs. THF) and leaving-group ability (Cl⁻ vs. other halides) .

Q. What experimental protocols validate the thermal stability of alpha-chloro-p-nitrostyrene under varying storage conditions?

  • Stability Testing :

  • Thermogravimetric Analysis (TGA) : Decomposition onset >150°C suggests stability at room temperature.
  • Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via GC-MS for nitro group reduction or Cl loss .
    • Conflicting Data : Resolve inconsistencies in decomposition pathways by isolating oxygen/moisture effects (e.g., inert vs. ambient storage) .

Q. How can computational models predict the environmental fate of alpha-chloro-p-nitrostyrene, and what experimental data are needed for validation?

  • Modeling Approach :

  • QSAR : Correlate logP (estimated ~2.1) with biodegradation half-lives.
  • Molecular Dynamics : Simulate hydrolysis pathways (e.g., Cl substitution by OH⁻ in aqueous media).
    • Experimental Validation : Measure hydrolysis rates (pH 5–9) and compare with predicted activation energies. Use LC-MS to identify intermediates (e.g., p-nitrophenylethanol) .

Data Contradiction Resolution

Q. Why do studies report conflicting melting points for alpha-chloro-p-nitrostyrene, and how can this be resolved?

  • Root Cause Analysis :

  • Impurity Effects : Recrystallize samples from ethanol/water mixtures and compare DSC curves.
  • Polymorphism : Perform X-ray diffraction to identify crystalline phases.
    • Consensus Protocol : Adopt a standardized purity threshold (>98% by HPLC) and heating rate (5°C/min) for DSC .

Methodological Tables

Parameter Technique Key Observations Reference
Thermal DecompositionTGAOnset: 152°C; residue: 5% at 300°C
Hydrolysis Rate (pH 7)LC-MS (kinetic assay)t₁/₂ = 72 h; major product: p-nitrophenylethanol
Regioselectivity (NAS)GC-MS/¹H NMROrtho:para substitution ratio = 3:1 (amine)

Guidelines for Rigorous Research Questions

  • FINER Criteria : Ensure questions are Feasible (e.g., lab resources for GC-MS), Novel (e.g., unexplored substituent effects), and Relevant (e.g., environmental impact studies) .
  • Data Synthesis : Use systematic reviews (e.g., PRISMA) to map contradictions in reaction mechanisms or stability profiles .

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